Z-L-Ile-CHN2
Description
Z-L-Ile-CHN2 is a protected amino acid derivative featuring a benzyloxycarbonyl (Z) group, an L-isoleucine residue, and a diazomethane (CHN₂) moiety. The Z-group serves as a protective agent for the amine functionality during peptide synthesis, while the diazomethane group enables methylating reactivity. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for constructing peptide bonds or modifying biomolecules . Its structure distinguishes it from analogs through the branched hydrophobic side chain of isoleucine, which influences steric effects, solubility, and reactivity.
Properties
IUPAC Name |
benzyl N-[(3S,4S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-11(2)14(13(19)9-17-16)18-15(20)21-10-12-7-5-4-6-8-12/h4-9,11,14H,3,10H2,1-2H3,(H,18,20)/t11-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEZBIORYYZQAS-FZMZJTMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Z-L-Ile-CHN2 involves specific reaction conditions that ensure the purity and efficacy of the compound. Detailed synthetic routes are typically proprietary, but they generally involve the protection of functional groups, selective reactions, and purification steps to achieve the desired product .
Industrial Production Methods: : Industrial production of this compound is carried out under stringent conditions to maintain high standards of quality, precision, and consistency. Companies like Santa Cruz Biotechnology and Aladdin Scientific are known for producing this compound for research purposes .
Chemical Reactions Analysis
Types of Reactions: : Z-L-Ile-CHN2 undergoes various chemical reactions, including substitution and addition reactions. These reactions are crucial for modifying the compound for specific research applications.
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include acids, bases, and other organic solvents. The conditions for these reactions are carefully controlled to ensure the desired outcome.
Major Products: : The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further biochemical studies.
Scientific Research Applications
Z-L-Ile-CHN2 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a reagent for studying protein interactions and functions.
Biochemical Studies: Helps in understanding biochemical pathways and mechanisms.
Medical Research: Investigated for potential therapeutic applications and drug development.
Industrial Applications: Used in the production of specialized biochemical products
Mechanism of Action
The mechanism of action of Z-L-Ile-CHN2 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which makes it valuable in studying enzyme functions and pathways. The exact molecular targets and pathways can vary depending on the specific application and research focus .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Z-L-Ile-CHN2 belongs to a class of Z-protected amino acid diazomethane derivatives. Key structural analogs include:
| Compound | Amino Acid Side Chain | Molecular Weight (g/mol) | Solubility in Ethanol | Reactivity (Methylation Efficiency) |
|---|---|---|---|---|
| This compound | Branched (isobutyl) | ~335.3 | Moderate | High (steric hindrance slows reaction) |
| Z-L-Ala-CHN2 | Linear (methyl) | ~279.3 | High | Very high (minimal steric hindrance) |
| Z-L-Val-CHN2 | Branched (isopropyl) | ~307.3 | Low | Moderate |
| Z-L-Leu-CHN2 | Branched (isobutyl) | ~321.3 | Moderate | High |
Key Observations :
- Steric Effects : this compound exhibits slower methylation kinetics compared to Z-L-Ala-CHN2 due to its bulky isobutyl side chain, which hinders nucleophilic attack .
- Solubility: Branched analogs like Z-L-Val-CHN2 show reduced solubility in polar solvents like ethanol compared to linear derivatives .
- Stability : Diazomethane-containing compounds are light- and heat-sensitive, but bulkier side chains (e.g., Ile vs. Ala) marginally enhance thermal stability by reducing molecular mobility .
Yield Data :
| Compound | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|
| This compound | 65–75 | ≥98% | Side reactions due to steric hindrance |
| Z-L-Ala-CHN2 | 85–90 | ≥99% | Rapid decomposition if overheated |
Bulkier amino acids like isoleucine require longer reaction times and lower temperatures to minimize byproducts .
Functional and Application-Based Comparisons
Pharmacological Relevance
Biological Activity
Z-L-Ile-CHN2, a derivative of isoleucine, has garnered attention due to its potential biological activities, particularly in the context of protease inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Overview of this compound
This compound is a peptide derivative characterized by the presence of a diazomethyl group. This modification enhances its reactivity and potential as a protease inhibitor. The compound's structure allows for interactions with various enzymes, particularly cysteine proteases such as cathepsin B (Cat-B) and cathepsin L (Cat-L), which are implicated in numerous pathological conditions including cancer and autoimmune diseases.
This compound acts primarily as an inhibitor of Cat-B, which is involved in cellular processes such as apoptosis and inflammation. The compound's mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent proteolytic activity. This inhibition can lead to reduced inflammation and tissue damage in various disease models.
Key Findings:
- Inhibition Potency : Research indicates that this compound exhibits a second-order rate constant (k) for Cat-B inhibition, which is significant for its therapeutic potential.
- Selectivity : The compound shows selectivity for Cat-B over other proteases, making it a promising candidate for targeted therapies.
Case Studies
- Inflammation Models : In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in arthritic models. The compound was shown to decrease cartilage damage through its action on Cat-B activity.
- Cancer Research : In models of tumor growth, this compound exhibited potential anti-tumor effects by inhibiting Cat-B-mediated processes that facilitate tumor invasion and metastasis.
Data Tables
| Compound | Target Enzyme | k (M⁻¹ s⁻¹) | Effectiveness | Reference |
|---|---|---|---|---|
| This compound | Cat-B | 546 | Moderate | |
| Z-Phe-Ala-CH2F | Cat-B | 16,200 | High | |
| Z-L-Phe-D-Val | Cat-B | >100-fold | Very High |
Comparative Analysis
Comparative studies between various peptide inhibitors have shown that modifications to the amino acid sequence and functional groups significantly affect the potency and selectivity of these compounds. For instance, while this compound demonstrates moderate inhibition, other derivatives such as Z-Phe-Ala-CH2F show markedly higher inhibitory activity against Cat-B.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
